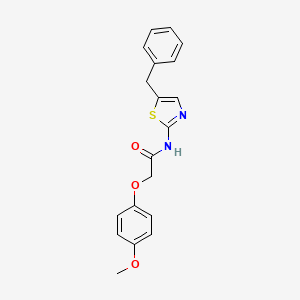
N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide, also known as BTA-EG6, is a synthetic compound that has recently gained attention in the field of medicinal chemistry. BTA-EG6 is a member of the thiazole family and has been shown to possess various biological activities, making it a promising candidate for drug development.
作用機序
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of several key enzymes involved in these pathways, including Akt, mTOR, and ERK.
Biochemical and Physiological Effects:
N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. In addition to its anti-tumor activity, N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to possess anti-inflammatory and anti-oxidant properties. N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes.
実験室実験の利点と制限
One of the main advantages of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is its relatively simple synthesis and low cost, making it a viable candidate for large-scale production. However, N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide and its potential side effects.
将来の方向性
There are several potential future directions for the research and development of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide. One area of interest is the use of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide in combination with other anti-cancer drugs to enhance their efficacy. Another potential future direction is the development of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide derivatives with improved solubility and pharmacokinetic properties. Finally, further studies are needed to fully understand the potential applications of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide in the treatment of other diseases, such as diabetes and inflammation.
合成法
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide involves the reaction of 2-(4-methoxyphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-benzyl-2-mercaptobenzothiazole to form the desired product, N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide. The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a relatively simple and efficient process, making it a viable target for large-scale production.
科学的研究の応用
N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is in the field of cancer therapy. Studies have shown that N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has potent anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
特性
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-23-15-7-9-16(10-8-15)24-13-18(22)21-19-20-12-17(25-19)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRUBACZBJLHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2950174.png)
![2-Cyclopentyl-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2950176.png)
![3-(4-fluorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2950177.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2950178.png)
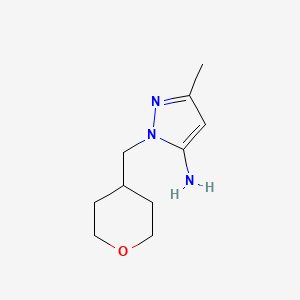
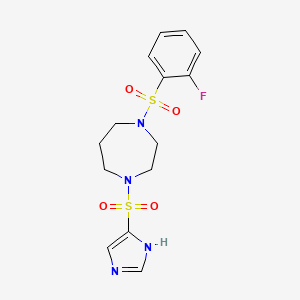
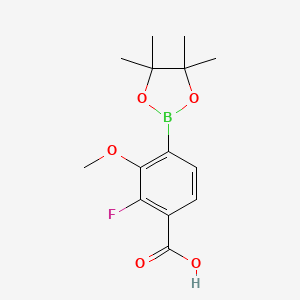
![N-(1-Cyanocyclopropyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2950182.png)

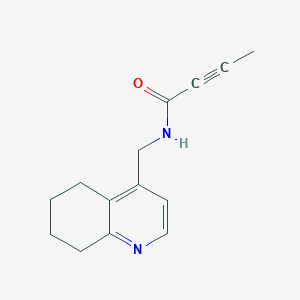
![1-[4-(tert-butyl)benzyl]-4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2950189.png)

![5-[(E)-2-(2-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2950192.png)